N'-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide
Overview
Description
N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring and a dimethylsulfuric diamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide typically involves the following steps:
Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the N,N-dimethylsulfuric diamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.
Scientific Research Applications
N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.
Industry: The compound is used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the dimethylsulfuric diamide group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-methylpyridin-3-yl)acetamide: This compound shares the brominated pyridine ring but has an acetamide group instead of the dimethylsulfuric diamide group.
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)-pivalamide: This compound has a similar pyridine ring structure but with different substituents.
Uniqueness
N’-(5-bromo-2-methylpyridin-3-yl)-N,N-dimethylsulfuric diamide is unique due to the presence of the dimethylsulfuric diamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-3-(dimethylsulfamoylamino)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c1-6-8(4-7(9)5-10-6)11-15(13,14)12(2)3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVYNIDUWFGNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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